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Compound of Interest

Compound Name: SHP099

Cat. No.: B15612028 Get Quote

For researchers, scientists, and drug development professionals, this guide provides an

objective comparison of two prominent allosteric inhibitors of the protein tyrosine phosphatase

SHP2: SHP099 and TNO155. This document summarizes their performance based on

available preclinical and clinical data, details experimental methodologies for their evaluation,

and visualizes key biological pathways and workflows.

SHP2, encoded by the PTPN11 gene, is a critical non-receptor protein tyrosine phosphatase

that plays a key role in signal transduction downstream of various receptor tyrosine kinases

(RTKs). It is a central regulator of the RAS-mitogen-activated protein kinase (MAPK) signaling

pathway, which is frequently dysregulated in human cancers. Consequently, SHP2 has

emerged as a promising therapeutic target, leading to the development of potent and selective

allosteric inhibitors. Among these, SHP099 and TNO155 have been extensively studied. Both

molecules bind to a tunnel-like pocket at the interface of the N-terminal SH2, C-terminal SH2,

and protein tyrosine phosphatase (PTP) domains, stabilizing SHP2 in an auto-inhibited

conformation. This guide offers a comparative analysis of these two inhibitors to aid in research

and development decisions.

Quantitative Data Summary
The following tables provide a summary of the available quantitative data for SHP099 and

TNO155. It is important to note that direct head-to-head comparisons in the same experimental

settings are limited. Therefore, data from different studies should be interpreted with caution.

Table 1: In Vitro Potency of SHP099 and TNO155
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Parameter SHP099 TNO155 Reference(s)

Enzymatic IC50 0.071 µM 0.011 µM [1]

IC50 (half-maximal inhibitory concentration) is a measure of the potency of a substance in

inhibiting a specific biological or biochemical function.

Table 2: Preclinical In Vivo Efficacy of SHP099

Cancer Type
Xenograft
Model

Dosage and
Schedule

Outcome Reference(s)

Multiple

Myeloma
RPMI-8226 75 mg/kg, daily

Reduced tumor

growth
[2]

Non-Small Cell

Lung Cancer

H3122 (ALK-

rearranged)
Not specified

Enhanced TKI

efficacy
[3]

Colorectal

Cancer
MC-38 5 mg/kg, daily

Synergized with

anti-PD-1
[4]

Table 3: Preclinical In Vivo Efficacy of TNO155

Cancer Type
Xenograft
Model

Dosage and
Schedule

Outcome Reference(s)

Neuroblastoma
Kelly (ALK-

mutant)

7.5 mg/kg or 20

mg/kg, twice

daily

Moderate tumor

growth inhibition
[5]

Colorectal

Cancer
HT-29

20 mg/kg, twice

daily

Moderate tumor

growth inhibition
[5]

KRAS G12C

NSCLC
Lu-99

20 mg/kg, twice

daily

Achieved tumor

stasis in

combination

[3]
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A direct comparative study in neuroblastoma models reported that TNO155 demonstrated

"substantially higher single-agent antitumor activity than SHP099".[6]

Clinical Trial Information for TNO155
TNO155 is currently being evaluated in several clinical trials. An initial Phase 1 study

(NCT03114319) in adults with advanced solid tumors showed that TNO155 has a favorable

pharmacokinetic profile and was generally well-tolerated.[7][8] The most common treatment-

related adverse events were increased blood creatine phosphokinase, peripheral edema,

diarrhea, and acneiform dermatitis.[7] The best-observed response was stable disease.[7]

TNO155 is also being investigated in combination with other targeted therapies.[9]

Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation and replication of

experimental results. Below are outlines for key assays used in the evaluation of SHP2

inhibitors.

SHP2 Enzymatic Inhibition Assay
This assay determines the in vitro inhibitory activity of compounds against the SHP2 enzyme.

Reagents and Materials:

Recombinant full-length human SHP2 protein

A suitable substrate, such as DiFMUP (6,8-Difluoro-4-Methylumbelliferyl Phosphate) or a

phosphopeptide substrate.

Assay buffer (e.g., 50 mM Tris, 100 mM NaCl, 1 mM DTT, 0.01% Tween-20, pH 7.2)

Test compounds (SHP099, TNO155) dissolved in DMSO

Microplate reader capable of fluorescence detection

Procedure:

1. Prepare a solution of recombinant SHP2 in assay buffer.
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2. Add the test compound at various concentrations to the wells of a microplate.

3. Add the SHP2 enzyme solution to the wells and incubate for a defined period (e.g., 15-30

minutes) at room temperature to allow for compound binding.

4. Initiate the enzymatic reaction by adding the substrate to all wells.

5. Monitor the fluorescence signal over time using a microplate reader. The rate of substrate

hydrolysis is proportional to the enzyme activity.

6. Calculate the percent inhibition for each compound concentration relative to a DMSO

control.

7. Determine the IC50 value by fitting the dose-response data to a suitable model.

Cell Viability Assay (e.g., MTT or CellTiter-Glo®)
This assay measures the effect of SHP2 inhibitors on the proliferation and viability of cancer

cell lines.

Reagents and Materials:

Cancer cell lines of interest

Complete cell culture medium

Test compounds (SHP099, TNO155) dissolved in DMSO

MTT reagent or CellTiter-Glo® luminescent cell viability assay reagent

96-well cell culture plates

Microplate reader (absorbance or luminescence)

Procedure:

1. Seed cells in a 96-well plate at a predetermined density and allow them to adhere

overnight.
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2. Treat the cells with a serial dilution of the test compounds for a specified duration (e.g., 72

hours).

3. For the MTT assay, add MTT reagent to each well and incubate for 2-4 hours. Then,

solubilize the formazan crystals with a solubilization buffer and measure the absorbance.

4. For the CellTiter-Glo® assay, add the reagent directly to the wells, and measure the

luminescent signal.

5. Calculate the percentage of cell viability relative to the vehicle-treated control cells.

6. Determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation) or

IC50 values from the dose-response curves.

In Vivo Xenograft Model
This model evaluates the anti-tumor efficacy of SHP2 inhibitors in a living organism.

Materials:

Immunocompromised mice (e.g., nude or NOD/SCID)

Cancer cell line for implantation

Matrigel (optional, to enhance tumor take rate)

Test compounds formulated for administration (e.g., oral gavage)

Vehicle control

Procedure:

1. Subcutaneously inject a suspension of cancer cells (typically 1-10 million cells) into the

flank of the mice.

2. Monitor the mice for tumor growth.

3. Once the tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice

into treatment and control groups.
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4. Administer the test compound or vehicle control to the mice according to the desired

dosing schedule.

5. Measure tumor volume and body weight regularly (e.g., 2-3 times per week).

6. At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g.,

weight, histology, biomarker analysis).

Visualizations
SHP2 Signaling Pathway
The following diagram illustrates the central role of SHP2 in the RAS-MAPK signaling cascade.
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Caption: SHP2's role in the RAS-MAPK pathway and its inhibition by SHP099/TNO155.
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Experimental Workflow for SHP2 Inhibitor Evaluation
This diagram outlines a typical workflow for the preclinical evaluation of SHP2 inhibitors.
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Caption: A typical workflow for preclinical evaluation of SHP2 inhibitors.
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Logical Relationship: SHP099 vs. TNO155 Comparison
This diagram illustrates the logical flow of the comparison between SHP099 and TNO155.

Comparison Logic: SHP099 vs. TNO155
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Caption: Logical flow of the SHP099 vs. TNO155 comparison.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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